(S)-N-[(4-methoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide
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Overview
Description
(S)-N-[(4-methoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide is a chiral sulfinamide compound It is characterized by the presence of a methoxyphenyl group attached to a sulfinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-[(4-methoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide typically involves the condensation of (S)-2-methylpropane-2-sulfinamide with 4-methoxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification by recrystallization or chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-N-[(4-methoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfonamide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products Formed
Oxidation: Sulfonamide derivatives.
Reduction: Amine derivatives.
Substitution: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
(S)-N-[(4-methoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-N-[(4-methoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
®-N-[(4-methoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide: The enantiomer of the compound with similar chemical properties but different biological activity.
N-[(4-methoxyphenyl)methylidene]benzene-1-sulfinamide: A structurally similar compound with a benzene sulfinamide group instead of a propane sulfinamide group.
Uniqueness
(S)-N-[(4-methoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide is unique due to its specific chiral configuration and the presence of the methoxyphenyl group. This configuration can result in different biological activities and selectivities compared to its enantiomer and other similar compounds.
Properties
Molecular Formula |
C12H17NO2S |
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Molecular Weight |
239.34 g/mol |
IUPAC Name |
(S)-N-[(4-methoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C12H17NO2S/c1-12(2,3)16(14)13-9-10-5-7-11(15-4)8-6-10/h5-9H,1-4H3/t16-/m0/s1 |
InChI Key |
XSQGGBNJYQMUOA-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)(C)[S@](=O)N=CC1=CC=C(C=C1)OC |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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